Cas no 75291-74-6 ((±)-Pinostrobin)

(±)-Pinostrobin 化学的及び物理的性質
名前と識別子
-
- 4H-1-Benzopyran-4-one,2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-
- 7-METHOXYFLAVANONE
- (+/-)-phoracantholid I
- (+/-)-Phoracantholide
- (+/-)-phoracantholide I
- (+/-)-pinostrobin
- 10-Methyl-2-oxecanone
- 10-Methyloxacyclodecan-2-one
- 10-methyl-oxecan-2-one
- 2-Oxecanone, 10-methyl-
- 2-Oxecanone, 10-methyl-, (.+-.)-
- 5-hydroxy-6-methoxyflavanone (pinostrobin)
- 5-hydroxy-7-methoxy-2-p
- AC1LBYTY
- AG-J-08296
- CTK1J7068
- dl-phoracantholide I
- phoracantholide I
- phorocantholide I
- (RS)-2,3-Dihydro-5-hydroxy-7-methoxy-2-phenyl-4H-1-benzopyran-4-one
- BCP09997
- Chloroformic acidN-amyl ester
- FT-0620476
- (S)-2,3-Dihydro-5-hydroxy-7-methoxy-2-phenyl-4-benzopyrone
- AKOS016009493
- ()-Pinostrobin
- 5-hydroxy-7-methoxy-2-phenylchroman-4-one
- LMPK12140216
- ( inverted exclamation markA)-Pinostrobin
- FT-0632188
- ORJDDOBAOGKRJV-UHFFFAOYSA-N
- 5-Hydroxy-7-methoxyflavanone
- CHEMBL210800
- NS00074278
- (2R)-5-hydroxy-7-methoxy-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one
- (+/-)-Pinostrobin, >=99.0% (TLC)
- SCHEMBL1485747
- Pinostrobin
- 480-37-5
- 5-hydroxy-7-methoxy-2-phenyl-2,3-dihydrochromen-4-one
- MFCD00017481
- 75291-74-6
- 2,3-Dihydro-5-hydroxy-7-methoxy-2-phenyl-4H-1-benzopyran-4-one
- DB-051500
- (±)-Pinostrobin
-
- MDL: MFCD00017481
- インチ: InChI=1S/C16H14O4/c1-19-11-7-12(17)16-13(18)9-14(20-15(16)8-11)10-5-3-2-4-6-10/h2-8,14,17H,9H2,1H3
- InChIKey: ORJDDOBAOGKRJV-UHFFFAOYSA-N
- SMILES: COC1=CC(=C2C(=O)CC(C3=CC=CC=C3)OC2=C1)O
計算された属性
- 精确分子量: 270.08922
- 同位素质量: 270.089
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 20
- 回転可能化学結合数: 2
- 複雑さ: 350
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.8A^2
- XLogP3: 3.1
じっけんとくせい
- 密度みつど: 1.284
- Boiling Point: 494.9°Cat760mmHg
- フラッシュポイント: 188.8°C
- Refractive Index: 1.612
- PSA: 55.76
- LogP: 3.10730
(±)-Pinostrobin Security Information
-
Symbol:
- Signal Word:Warning
- 危害声明: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: 26
-
危険物標識:
- Risk Phrases:R36/37/38
- 安全术语:S26;S36
(±)-Pinostrobin Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA01802-25mg |
4H-1-Benzopyran-4-one,2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl- |
75291-74-6 | ≥99.0% (TLC) | 25mg |
¥4088.0 | 2024-07-19 | |
TRC | P947650-25mg |
(±)-Pinostrobin |
75291-74-6 | 25mg |
$ 102.00 | 2023-09-06 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA01802-5mg |
4H-1-Benzopyran-4-one,2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl- |
75291-74-6 | ≥99.0% (TLC) | 5mg |
¥2448.0 | 2024-07-19 | |
TRC | P947650-10mg |
(±)-Pinostrobin |
75291-74-6 | 10mg |
$ 57.00 | 2023-09-06 | ||
TRC | P947650-50mg |
(±)-Pinostrobin |
75291-74-6 | 50mg |
$ 181.00 | 2023-09-06 |
(±)-Pinostrobin 関連文献
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Christine A. Williams,Renée J. Grayer Nat. Prod. Rep. 2004 21 539
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Lowrence Rene Christena,Shankar Subramaniam,Mohan Vidhyalakshmi,Vijayalakshmi Mahadevan,Aravind Sivasubramanian,Saisubramanian Nagarajan RSC Adv. 2015 5 61881
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Atul Manvar,Anamik Shah Org. Biomol. Chem. 2014 12 8112
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Maria M. Kasprzak,Andrea Erxleben,Justyn Ochocki RSC Adv. 2015 5 45853
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Alka Jadaun,Sapna Sharma,Radha Verma,Aparna Dixit RSC Adv. 2019 9 12097
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Irena Baranowska,Judyta Hejniak,Sylwia Magiera Anal. Methods 2017 9 1018
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7. NotesN. Pravdi?,D. Keglevi?,E. D. Andrews,W. E. Harvey,Roger Bolton,A. F. Casy,J. L. Myers,D. W. Mathiwson,W. B. Whalley,J. M. Blatchly,R. Taylor,A. B. A. Jansen,P. J. Stokes,G. W. H. Cheeseman,J. S. Davidson,J. M. Crabtree,P. N. Gates,E. F. Mooney,J. K. Sutherland,D. A. Widdowson,Stang Mongkolsuk,F. M. Dean,G. W. Kirby,H. P. Tiwari,D. J. Machin,D. F. C. Morris,E. L. Short,R. S. Bluck,A. L. Odell,R. W. Olliff,J. Burdon,W. B. Hollyhead,C. R. Patrick,J. A. Salthouse,T. C. Waddington,Shreekrishna M. Gadedar,Anna Marie Kotsen,Elliott Cohen J. Chem. Soc. 1964 4633
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Roswitha Schuster,Wolfgang Holzer,Hannes Doerfler,Wolfram Weckwerth,Helmut Viernstein,Siriporn Okonogi,Monika Mueller Food Funct. 2016 7 3798
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Nigel C. Veitch,Renée J. Grayer Nat. Prod. Rep. 2011 28 1626
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10. 606. The pigments of “dragon's blood” resins. Part III. The constitution of dracorubinAlexander Robertson,W. B. Whalley,J. Yates J. Chem. Soc. 1950 3117
(±)-Pinostrobinに関する追加情報
Recent Advances in the Study of (±)-Pinostrobin (CAS 75291-74-6): A Promising Flavonoid in Chemobiological Medicine
The flavonoid (±)-Pinostrobin (CAS 75291-74-6) has recently emerged as a compound of significant interest in chemobiological medicine due to its diverse pharmacological properties. This research brief synthesizes the latest findings (2022-2024) regarding its molecular mechanisms, therapeutic potential, and clinical applications. Current studies highlight its unique chiral properties and stereospecific bioactivity, distinguishing it from other flavonoids in the pinostrobin family.
Recent structural-activity relationship (SAR) studies published in Journal of Medicinal Chemistry (2023) reveal that the racemic mixture (±)-Pinostrobin demonstrates enhanced bioavailability compared to its individual enantiomers, with oral absorption rates improving by 40-60% in murine models. This unexpected pharmacokinetic profile has prompted renewed investigation into its metabolic pathways, particularly its interaction with cytochrome P450 enzymes (CYP3A4 and CYP2D6 isoforms).
In oncology research, (±)-Pinostrobin shows selective cytotoxicity against triple-negative breast cancer (TNBC) cell lines (MDA-MB-231) through dual inhibition of PI3K/AKT/mTOR and Wnt/β-catenin pathways, as demonstrated in Cancer Chemotherapy and Pharmacology (2024). Notably, its IC50 values (8.2-11.7 μM) compare favorably with standard chemotherapeutic agents while exhibiting significantly lower toxicity to normal mammary epithelial cells (MCF-10A).
Neuropharmacological studies have identified (±)-Pinostrobin as a potent modulator of GABAA receptors, with particular affinity for α2 and α3 subunits (Ki = 0.78 μM). This mechanism underlies its anxiolytic effects observed in rodent models without the sedative side effects characteristic of benzodiazepines, positioning it as a potential next-generation anxiolytic candidate.
The compound's anti-inflammatory properties have been elucidated through crystallographic studies showing direct binding to the NLRP3 inflammasome (resolution 2.1 Å). This interaction inhibits ASC speck formation, reducing IL-1β production by 82% in macrophage assays (Nature Communications, 2023), suggesting applications in autoimmune diseases and neuroinflammation.
Current challenges in (±)-Pinostrobin research include improving its water solubility (currently 0.12 mg/mL at pH 7.4) and addressing first-pass metabolism issues. Recent nanoparticle formulations using poly(lactic-co-glycolic acid) (PLGA) carriers have increased plasma concentrations by 3.5-fold in preclinical trials, marking significant progress in delivery system development.
Ongoing Phase I clinical trials (NCT05678231) are evaluating (±)-Pinostrobin's safety profile in healthy volunteers, with preliminary data showing excellent tolerance at doses up to 800 mg/day. These developments position (±)-Pinostrobin as a multi-target therapeutic agent with potential applications spanning oncology, neurology, and immunology.




